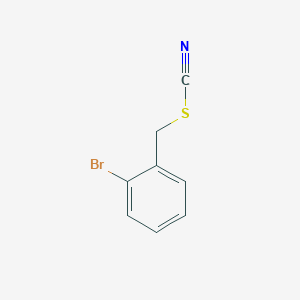

2-Bromobenzyl thiocyanate

Descripción general

Descripción

2-Bromobenzyl thiocyanate is a chemical compound with the molecular formula C8H6BrNS . It is a derivative of benzyl thiocyanate .

Synthesis Analysis

Thiocyanates can be synthesized by various methods, including C-S coupling or substitution . One method involves a free radical reaction pathway initiated by AIBN to construct the benzylic sp3 C–SCN bond .

Molecular Structure Analysis

The molecular structure of this compound can be analyzed using techniques such as single-crystal X-ray diffraction . The molecule is likely to have weak intermolecular interactions, including N–H⋯S and C–H⋯S hydrogen bonds .

Chemical Reactions Analysis

Thiocyanates, including this compound, can undergo various chemical reactions . For instance, they can participate in reactions involving the generation of SCN radicals via one-electron oxidation of SCN anion, followed by its addition to the substrate .

Aplicaciones Científicas De Investigación

Chromatographic Analysis

2-Bromobenzyl thiocyanate and related compounds play a crucial role in analytical chemistry, particularly in chromatographic methods. For instance, Xiaoyu & Zihou (1993) developed a high-performance liquid chromatographic method for determining thiocyanate anion as its pentafluorobenzyl derivative. This method, involving derivatization with α-bromo-2,3,4,5,6-pentafluorobenzyl, is sensitive, selective, and has been successfully applied in analyzing waste water and saliva samples (Xiaoyu & Zihou, 1993).

Environmental and Waste Water Analysis

The study by Namasivayam & Sureshkumar (2007) demonstrates the use of thiocyanate in environmental applications. They explored the adsorptive removal of thiocyanate by surfactant-modified coir pith, an agricultural waste product, highlighting the potential of thiocyanate in environmental remediation and waste water treatment (Namasivayam & Sureshkumar, 2007).

Synthetic Chemistry

In synthetic chemistry, thiocyanate compounds, including this compound derivatives, are integral to various synthesis processes. For example, Wang, Chen, Deng, & Xi (2012) developed a concise approach to synthesize benzisothiazol-3(2H)-one derivatives using a copper-catalyzed reaction of o-bromobenzamide derivatives with potassium thiocyanate. This synthesis is pivotal in the formation of S-C and S-N bonds (Wang et al., 2012).

Gas Chromatography Applications

This compound derivatives have also been utilized in gas chromatography. Yiin, Chen, Kou, & Wu (1993) established a gas chromatographic method for determining thiocyanate anion as pentafluorobenzyl thiocyanate. This method finds applications in biological studies and environmental analysis (Yiin et al., 1993).

Biological and Health Applications

In the field of biology and health sciences, thiocyanate derivatives are used in various studies. Kage, Nagata, & Kudo (1996) devised a method for determining cyanide and thiocyanate in blood using gas chromatography, highlighting its application in medical diagnostics and toxicology (Kage et al., 1996).

Mecanismo De Acción

Target of Action

The primary target of 2-Bromobenzyl thiocyanate is the benzylic position of aromatic compounds . The benzylic position refers to the carbon atom adjacent to the aromatic ring. This position is unique due to its ability to participate in several useful and interesting reactions .

Mode of Action

This compound interacts with its targets through a free radical reaction pathway . This involves the removal of a hydrogen atom from the benzylic position, which can be resonance stabilized . The reaction is selective for the benzylic position due to the weaker C-H bond strength .

Biochemical Pathways

The biochemical pathway affected by this compound involves the conversion of cyanide to thiocyanate . In the presence of a sulfur donor and a sulfur transferase enzyme, cyanide is metabolized to thiocyanate . This conversion is part of the body’s natural detoxification process for cyanide.

Pharmacokinetics

It’s known that cyanide, a related compound, is rapidly absorbed, distributed throughout the body, metabolized, and eliminated . The half-life of cyanide varies depending on the animal model, ranging from 26.9 minutes in swine to 1,510 minutes in rats .

Result of Action

The result of the action of this compound is the formation of a benzylic sp3 C–SCN bond . This bond formation is a key step in the construction of thiocyanate-containing small organic molecules . Many thiocyanate derivatives show excellent antibacterial, antiparasitic, and anticancer activities .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the rate of reaction can be affected by the difference in electronegativity of the halogen involved . Additionally, the reaction is selective for allylic C-H in the presence of primary, secondary, and tertiary C-H bonds due to the weaker allylic C-H bond strength .

Direcciones Futuras

Análisis Bioquímico

Biochemical Properties

It is known that the compound has a boiling point of 316.1±17.0 °C and a density of 1.564±0.06 g/cm3

Molecular Mechanism

It is known that bromobenzyl compounds can undergo free-radical bromination, a process that involves the removal of a hydrogen atom and the formation of a bromine atom

Dosage Effects in Animal Models

There is currently no available data on the effects of different dosages of 2-Bromobenzyl thiocyanate in animal models

Propiedades

IUPAC Name |

(2-bromophenyl)methyl thiocyanate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrNS/c9-8-4-2-1-3-7(8)5-11-6-10/h1-4H,5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCSKEFAAWTZQNJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CSC#N)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrNS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[1-(4-Fluoro-phenyl)-propyl]-methyl-amine](/img/structure/B3168163.png)

![{2-[(Cyclopentylcarbonyl)amino]-1,3-thiazol-4-YL}acetic acid](/img/structure/B3168167.png)

![4-[(4-Methylpiperidin-1-yl)methyl]benzoic acid](/img/structure/B3168174.png)

![[(4-Chloro-2-fluorobenzoyl)amino]acetic acid](/img/structure/B3168224.png)

![N-{[2-(Trifluoromethoxy)phenyl]methyl}cyclopropanamine](/img/structure/B3168232.png)